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Compound of Interest

5-Bromo-1H-benzoimidazole-2-
Compound Name: o
carboxylic acid

cat. No.: B1291925

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of 5-Bromo-1H-
benzoimidazole-2-carboxylic acid, including its physicochemical properties, synthesis,
analytical characterization, and its relevance as a scaffold in medicinal chemistry, particularly in
the context of inhibiting key signaling pathways in cancer.

Physicochemical Properties and Molecular Data

5-Bromo-1H-benzoimidazole-2-carboxylic acid is a heterocyclic organic compound featuring
a benzimidazole core structure. The presence of a bromine atom and a carboxylic acid group
makes it a valuable intermediate for the synthesis of diverse bioactive molecules.[1][2] Its
molecular weight has been calculated based on its chemical formula and the atomic weights of
its constituent elements.
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Property Data Source
Molecular Formula CsHsBrN20:2 [1]
Molecular Weight 241.04 g/mol [1]
Calculated Molecular Weight 241.044 g/mol N/A
Appearance Yellow solid [1]
Purity > 95% (HPLC) [1]

CAS Number 40197-20-4 [1]

N Store at -20°C, sealed in a dry
Storage Conditions ) [3]
environment.

Synthesis and Characterization Workflow

The synthesis and characterization of 5-Bromo-1H-benzoimidazole-2-carboxylic acid and its
derivatives follow a structured workflow to ensure the desired product is obtained with high
purity and its structure is confirmed.
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Caption: Generalized experimental workflow for the synthesis and characterization of 5-
Bromo-1H-benzoimidazole-2-carboxylic acid.

Experimental Protocols
Synthesis Protocol (Adapted)

While a specific protocol for 5-Bromo-1H-benzoimidazole-2-carboxylic acid is not readily
available in the cited literature, a plausible one-pot synthesis can be adapted from methods
used for similar benzimidazole carboxylic acid derivatives.[4] This method involves the
reductive cyclization of a substituted nitroaniline with an appropriate aldehyde, followed by
hydrolysis.

Materials:

o Ethyl 4-bromo-2-nitroaniline
e Glyoxylic acid

e Sodium dithionite (Na2S204)
o Dimethyl sulfoxide (DMSOQO)
» Ethanol

e Sodium hydroxide (NaOH)
e Hydrochloric acid (HCI)

e Crushed ice

» Deionized water
Procedure:

 In a round-bottom flask, dissolve ethyl 4-bromo-2-nitroaniline (1 equivalent) and glyoxylic
acid (1 equivalent) in DMSO.

o Add sodium dithionite (4 equivalents) to the mixture.
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» Heat the reaction mixture to 90°C and stir for 3-4 hours. Monitor the reaction progress using
Thin Layer Chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature and pour it onto crushed
ice.

o Collect the resulting solid precipitate by filtration and wash with cold deionized water. Dry the
solid to obtain the intermediate ester.

e For hydrolysis, dissolve the crude ester in ethanol and add a 33% aqueous solution of
sodium hydroxide.

e Reflux the mixture for 2-3 hours.

 After cooling, acidify the mixture with 10% hydrochloric acid to a pH of 3-4 to precipitate the
carboxylic acid.

« Filter the precipitate, wash with cold deionized water, and dry to yield 5-Bromo-1H-
benzoimidazole-2-carboxylic acid.

Analytical Characterization Protocols

This protocol is adapted from a method for a similar compound, 5-bromo-1H-indole-2-
carboxylic acid, and is suitable for purity and quantitative analysis.[5][6]
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Parameter

Specification

Column

C18 reversed-phase column (e.g., 4.6 x 150

mm, 5 um)

Mobile Phase A

0.1% Formic acid in Water

Mobile Phase B

0.1% Formic acid in Acetonitrile

Start with 5% B, ramp to 95% B over 10

Gradient minutes, hold for 2 minutes, return to 5% B and
equilibrate.

Flow Rate 1.0 mL/min

Detection UV at 254 nm and 280 nm

Injection Volume

10 pL

Sample Preparation

Dissolve sample in mobile phase (50:50 A:B) to

a concentration of ~0.1 mg/mL.

This generic protocol is suitable for the sensitive quantification of the target compound in

complex matrices.[7][8][9]
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Parameter

Specification

LC Column

C18 reversed-phase column (e.g., 2.1 x 50 mm,
2.6 pum)

Mobile Phase A

0.1% Formic acid in Water

Mobile Phase B

0.1% Formic acid in Acetonitrile

Gradient

A linear gradient tailored to the analyte's

retention time.

Flow Rate

0.4 mL/min

MS Detector

Triple quadrupole mass spectrometer

lonization Mode

Electrospray lonization (ESI), Positive

MRM Transitions

To be determined by direct infusion of the

analyte.

Sample Preparation

Protein precipitation of plasma samples with

acetonitrile containing an internal standard.

NMR is crucial for the structural elucidation of the synthesized compound.

e 'H NMR: Spectra are typically recorded on a 400 MHz or higher instrument. The sample is

dissolved in a deuterated solvent such as DMSO-ds. Expected signals would include

aromatic protons on the benzimidazole ring system and a broad singlet for the carboxylic

acid proton.

e 13C NMR: Recorded on a 100 MHz or higher instrument in DMSO-ds. Expected signals
would include carbons of the aromatic rings and a downfield signal for the carboxylic acid

carbon.

FT-IR is used to identify the functional groups present in the molecule.[10][11]

o Sample Preparation: The solid sample is typically mixed with KBr and pressed into a pellet.

o Expected Peaks:
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Broad O-H stretch from the carboxylic acid (~2500-3300 cm™1).

[e]

o

N-H stretch from the imidazole ring (~3100-3500 cm~1).

[¢]

C=0 stretch from the carboxylic acid (~1700-1725 cm™1).

[¢]

C=N and C=C stretches from the aromatic system (~1450-1620 cm™1).

[e]

C-Br stretch (~500-600 cm™1).

Biological Activity and Signaling Pathways

Benzimidazole derivatives are a significant class of compounds in drug discovery, known to
exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral
effects.[12][13] Derivatives of 5-Bromo-1H-benzoimidazole-2-carboxylic acid are of
particular interest as intermediates in the synthesis of potent enzyme inhibitors.[1]

Inhibition of Receptor Tyrosine Kinases

Many benzimidazole derivatives have been developed as inhibitors of receptor tyrosine kinases
(RTKSs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal
Growth Factor Receptor (EGFR).[14][15] These receptors are crucial in signaling pathways that
regulate cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.

The following table presents the half-maximal inhibitory concentrations (ICso) for various
benzimidazole derivatives against different cancer cell lines and kinases, illustrating the
therapeutic potential of this scaffold.
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Compound Type Target ICs0 (M) Source
Benzimidazole-
_ o VEGFR-2 0.475 [14]
oxadiazole derivative
Benzimidazole/1,2,3-
_ _ EGFR 0.057 [12]
triazole hybrid
Benzimidazole )
o HepG2 cell line 1.98 [16]
derivative
Benzimidazole )
o MCF-7 cell line 0.42 [16]
derivative
N-substituted )
MDA-MB-231 cell line 16.38 [17]

benzimidazole

Representative Signaling Pathway: VEGFR-2 Inhibition

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway
and how benzimidazole-based inhibitors can block its activation.
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Caption: Simplified VEGFR-2 signaling pathway, illustrating inhibition by benzimidazole
derivatives at the ATP-binding site.

Conclusion

5-Bromo-1H-benzoimidazole-2-carboxylic acid is a compound of significant interest to the
scientific and drug development communities. Its molecular structure provides a versatile
scaffold for the synthesis of novel therapeutic agents. The protocols and data presented in this
guide offer a foundational resource for researchers working with this compound and its
derivatives, particularly in the pursuit of new anticancer therapies targeting critical signaling
pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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